molecular formula C15H14FN5O2S B2547042 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203366-03-3

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2547042
CAS No.: 1203366-03-3
M. Wt: 347.37
InChI Key: RKTHWUXFDYUSSI-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiadiazole ring, a fluorobenzyl group, and a carboxamide group. These functional groups could potentially confer various chemical and biological properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. For example, the oxadiazole and thiadiazole rings could be formed through cyclization reactions, while the fluorobenzyl and carboxamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and thiadiazole rings, which are heterocyclic rings containing nitrogen, oxygen, and sulfur atoms. The fluorobenzyl group would add an aromatic ring to the structure, and the carboxamide group would introduce polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole and thiadiazole rings might participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, while the carboxamide group could enhance its solubility in water .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules incorporating elements like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating good to moderate efficacy against various microorganisms. Notably, specific compounds within this synthesis approach have shown promising antiurease and antilipase activities, indicating potential applications in addressing enzyme-related disorders or microbial infections (Başoğlu et al., 2013).

Antimicrobial and Antioxidant Activities

Research into benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings has unearthed compounds with notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives have shown greater potency than standard treatments in specific assays, suggesting their utility in developing new therapeutic agents for treating microbial infections and oxidative stress-related conditions (Menteşe et al., 2015).

Anticancer Evaluation

A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing moderate to good activities against a range of bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents, highlighting the versatility of incorporating the oxadiazole and thiadiazole motifs into therapeutic molecules (Jadhav et al., 2017).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity. This research underscores the potential of these compounds in tuberculosis treatment, providing a basis for further exploration into their mechanism of action and therapeutic application (Jeankumar et al., 2013).

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-2-3-11-13(24-21-18-11)14(22)17-15-20-19-12(23-15)8-9-4-6-10(16)7-5-9/h4-7H,2-3,8H2,1H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTHWUXFDYUSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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